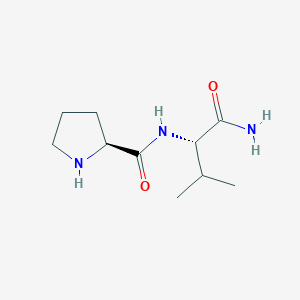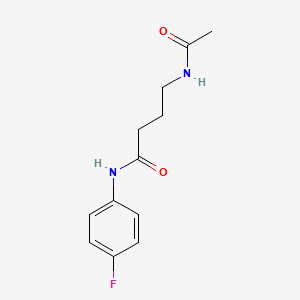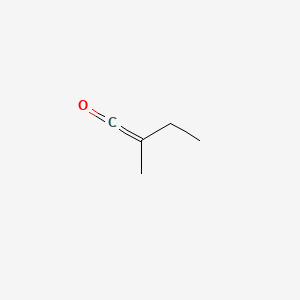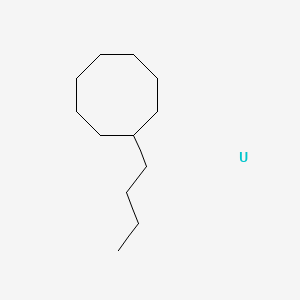
Butylcyclooctane;uranium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butylcyclooctane;uranium is a compound that combines the hydrocarbon butylcyclooctane with uranium. Butylcyclooctane is a cycloalkane with a butyl group attached to a cyclooctane ring, while uranium is a heavy metal known for its use in nuclear energy and weapons. This compound is of interest due to its unique combination of organic and inorganic components, which may lead to novel properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butylcyclooctane typically involves the alkylation of cyclooctane with butyl halides under the presence of a strong base. The reaction conditions often include elevated temperatures and the use of solvents like toluene or hexane to facilitate the reaction.
For the incorporation of uranium, the process generally involves complexation reactions where uranium salts, such as uranium hexafluoride or uranium tetrachloride, react with the organic component under controlled conditions. The reaction may require an inert atmosphere to prevent oxidation and the use of ligands to stabilize the uranium complex.
Industrial Production Methods
Industrial production of butylcyclooctane;uranium would likely involve large-scale reactors where the organic and inorganic components are combined under optimized conditions. The process would include steps for purification and isolation of the final product, such as distillation or crystallization, to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Butylcyclooctane;uranium can undergo various chemical reactions, including:
Oxidation: The organic component can be oxidized to form alcohols, ketones, or carboxylic acids.
Reduction: Uranium can be reduced from its higher oxidation states to lower ones, often using reducing agents like hydrogen or metals.
Substitution: The butyl group in butylcyclooctane can be substituted with other functional groups through reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions may use reagents like chlorine or bromine under UV light or in the presence of catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of butylcyclooctane can yield butylcyclooctanol or butylcyclooctanone, while reduction of uranium compounds can produce lower oxidation state uranium complexes.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a precursor for synthesizing other complex organic-inorganic compounds.
Biology: Research into its biological interactions and potential as a radiolabeled compound for imaging or therapy.
Medicine: Potential use in targeted radiotherapy for cancer treatment, leveraging the radioactive properties of uranium.
Industry: Applications in materials science for developing new types of polymers or composites with unique properties.
Mecanismo De Acción
The mechanism by which butylcyclooctane;uranium exerts its effects involves the interaction of the uranium component with biological or chemical targets. Uranium can form complexes with various ligands, affecting molecular pathways and cellular processes. The organic component may influence the solubility, stability, and overall reactivity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Cyclooctane: A simpler cycloalkane without the butyl group.
Butylcyclohexane: A similar compound with a smaller cycloalkane ring.
Uranium Hexafluoride: A common uranium compound used in nuclear fuel processing.
Uniqueness
Butylcyclooctane;uranium is unique due to its combination of a cycloalkane with a butyl group and uranium. This combination may lead to distinct chemical and physical properties, such as enhanced stability or reactivity, compared to simpler cycloalkanes or uranium compounds alone.
Propiedades
Número CAS |
37274-12-7 |
|---|---|
Fórmula molecular |
C12H24U |
Peso molecular |
406.35 g/mol |
Nombre IUPAC |
butylcyclooctane;uranium |
InChI |
InChI=1S/C12H24.U/c1-2-3-9-12-10-7-5-4-6-8-11-12;/h12H,2-11H2,1H3; |
Clave InChI |
CSBQELOPISOUEA-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1CCCCCCC1.[U] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




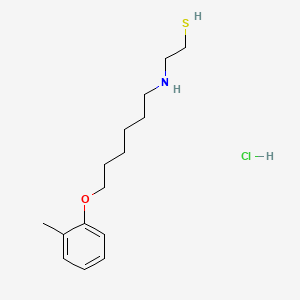

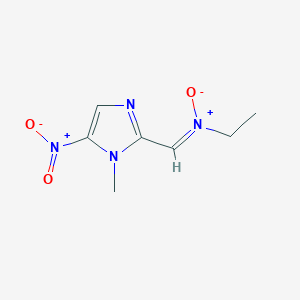
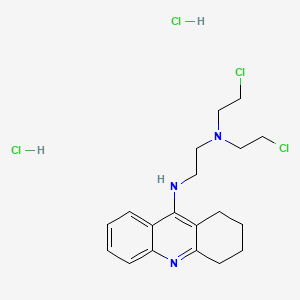
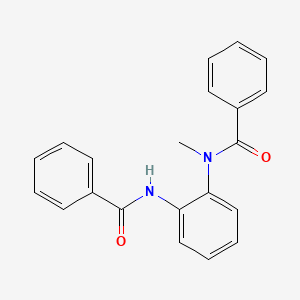
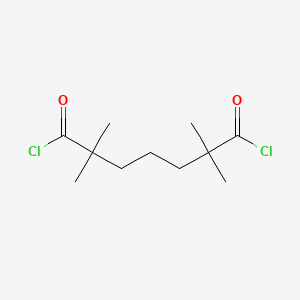

![[2-(Cyclohex-2-en-1-yl)ethyl]benzene](/img/structure/B14669398.png)
